molecular formula C13H8ClNO3 B6386792 2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid CAS No. 1261953-79-0

2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386792
CAS No.: 1261953-79-0
M. Wt: 261.66 g/mol
InChI Key: WNJZLLYCKZKZRH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that contains both a pyridine ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-5-(4-carboxyphenyl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid.

    Substitution: 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid.

Scientific Research Applications

2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJZLLYCKZKZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687041
Record name 2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-79-0
Record name 2-Chloro-5-(4-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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